
2-Azido-1-chloro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-chloro-4-nitrobenzene is an organic compound with the molecular formula C6H3ClN4O2 It is a derivative of benzene, featuring azido, chloro, and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-chloro-4-nitrobenzene typically involves multiple steps. One common method starts with the nitration of chlorobenzene to produce 1-chloro-4-nitrobenzene. This intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF is commonly used for azidation.
Reduction: Hydrogen gas with a palladium catalyst is used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 2-Amino-1-chloro-4-nitrobenzene.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
2-Azido-1-chloro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a precursor for compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 2-Azido-1-chloro-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group is particularly reactive, allowing the compound to participate in click chemistry reactions, forming stable triazole rings. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further react with various electrophiles .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-nitrobenzene: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
1-Azido-4-nitrobenzene: Similar but lacks the chloro substituent, affecting its reactivity and applications.
2-Azido-1-chloro-4-methylbenzene: The presence of a methyl group instead of a nitro group changes its chemical properties significantly.
Uniqueness
2-Azido-1-chloro-4-nitrobenzene is unique due to the presence of both azido and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H3ClN4O2 |
|---|---|
Molecular Weight |
198.57 g/mol |
IUPAC Name |
2-azido-1-chloro-4-nitrobenzene |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-2-1-4(11(12)13)3-6(5)9-10-8/h1-3H |
InChI Key |
RAFRLUDWXIUDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


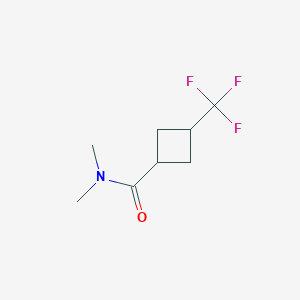
![2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B13477080.png)
![1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13477081.png)
![4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane](/img/structure/B13477092.png)

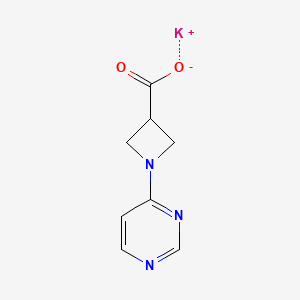
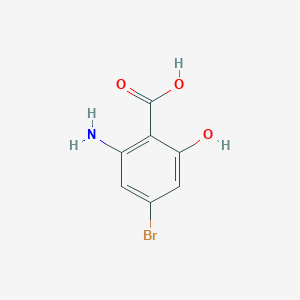
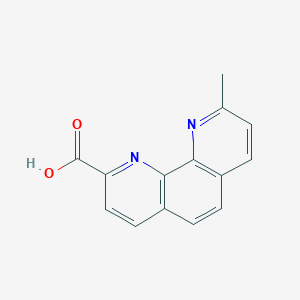
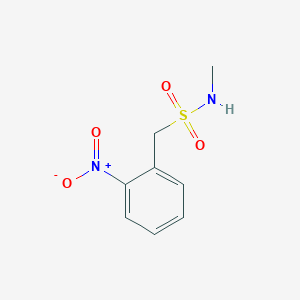




![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13477153.png)
